

In-Depth Technical Guide to TCS 359: A Potent FLT3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **TCS 359**, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The information is curated for researchers and professionals involved in oncology, hematology, and drug discovery.

Core Compound Details: TCS 359

TCS 359, with the IUPAC name 2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a small molecule inhibitor belonging to the 2-acylaminothiophene-3-carboxamide class of compounds.[1][2][3] It has emerged as a significant tool in the study of hematological malignancies, particularly those driven by mutations in the FLT3 receptor.

Chemical Structure and Properties

The chemical and physical properties of **TCS 359** are summarized in the table below, providing a quick reference for experimental design and handling.



Property	Value	Reference	
Chemical Formula	C18H20N2O4S	[2][4]	
Molecular Weight	360.43 g/mol	[2][4]	
CAS Number	301305-73-7	[1][2][4]	
Appearance	Light yellow to brown powder or crystals	[1][5]	
Solubility	Insoluble in water and ethanol; soluble in DMSO (≥9 mg/mL)	[4]	
Purity	>98.0% (HPLC)	[1][3]	
Storage	Store at -20°C, protected from light	[1][4][6]	
SMILES Code	O=C(C1=C(NC(C2=CC=C(OC)C(OC)=C2)=O)SC3=C1CCCC 3)N	[2]	
InChI Key	FSPQCTGGIANIJZ- UHFFFAOYSA-N	[2]	

Biological Activity and Mechanism of Action

TCS 359 is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3] [4] Dysregulation of FLT3 signaling, often through internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML).[4]

Quantitative Biological Data

The inhibitory activity of **TCS 359** against FLT3 and its effect on leukemic cells are presented in the following table.

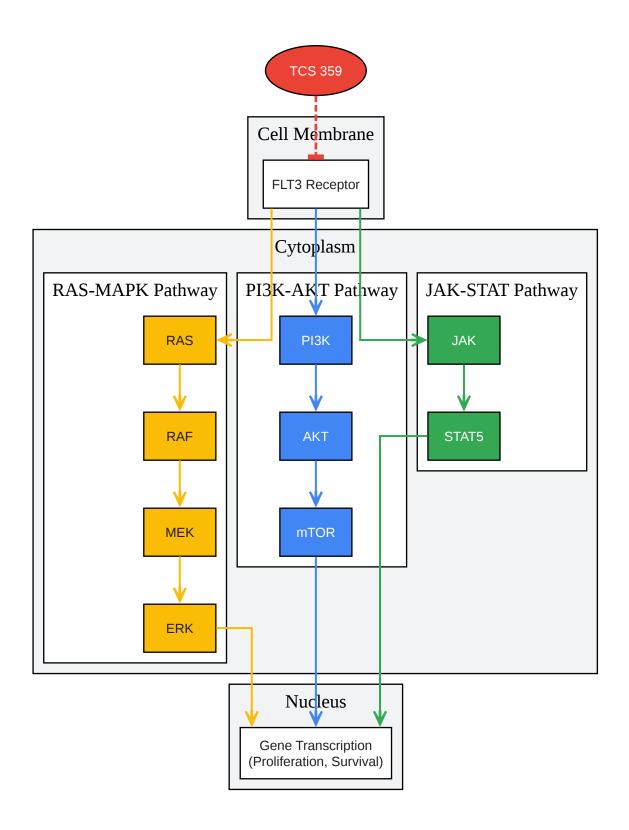


Target/Cell Line	Assay Type	IC50 Value	Reference
FLT3 Kinase	In vitro kinase assay	42 nM (0.042 μM)	[2][4][7]
MV4-11 Cells (Human AML cell line with FLT3-ITD)	Cell proliferation assay	340 nM (0.34 μM)	[4][6]

Signaling Pathway Inhibition

TCS 359 exerts its anti-proliferative effects by blocking the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of oncogenic signaling leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.





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Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of TCS 359.



Experimental Protocols

Detailed methodologies for key experiments involving **TCS 359** are provided below. These protocols are based on established methods and literature precedents.

Synthesis of TCS 359

The synthesis of **TCS 359** is based on the procedures described for 2-acylaminothiophene-3-carboxamides. The general synthetic route involves the formation of a tetrahydrobenzo[b]thiophene core followed by amidation reactions. While the full detailed protocol is found in the primary literature, the key steps are outlined below.



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Figure 2: General synthetic workflow for TCS 359.

A detailed protocol can be found in: Patch, R. J., et al. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & medicinal chemistry letters, 16(12), 3282-6.

In Vitro FLT3 Kinase Assay

This assay quantifies the inhibitory effect of **TCS 359** on the enzymatic activity of the isolated FLT3 kinase domain.

Materials:

- Recombinant human FLT3 kinase domain
- Fluorescein-labeled phosphopeptide substrate (e.g., from Panvera Kinase Kit)
- Anti-phosphotyrosine antibody
- ATP, MgCl₂



- TCS 359 dissolved in DMSO
- Assay buffer (e.g., HEPES-based buffer)
- 384-well plates
- Fluorescence polarization plate reader

Procedure:

- Prepare serial dilutions of TCS 359 in DMSO.
- In a 384-well plate, add the FLT3 kinase, the peptide substrate, and the TCS 359 dilution (or DMSO for control).
- Initiate the kinase reaction by adding ATP and MgCl₂.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding EDTA.
- Add the anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.
- Measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MV4-11 Cells)

This assay determines the effect of **TCS 359** on the proliferation of FLT3-ITD positive AML cells.

Materials:

MV4-11 human acute myeloid leukemia cell line



- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
- TCS 359 dissolved in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

Procedure:

- Seed MV4-11 cells in a 96-well plate at a density of approximately 10,000 cells per well.
- Prepare serial dilutions of TCS 359 in culture medium.
- Add the TCS 359 dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for a short period to stabilize the luminescent signal.
- Measure the luminescence, which is proportional to the number of viable cells.
- Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Additional Applications

Recent studies have explored the utility of **TCS 359** beyond its application in AML. Notably, it has been shown to promote the maturation of megakaryocytes and the production of platelet-like particles in vitro, suggesting its potential in studying thrombopoiesis. This effect appears to be independent of FLT3 inhibition, indicating off-target activities that warrant further investigation.



Conclusion

TCS 359 is a well-characterized, potent inhibitor of FLT3 kinase with demonstrated efficacy in preclinical models of acute myeloid leukemia. Its defined chemical structure, clear mechanism of action, and the availability of established experimental protocols make it a valuable tool for both basic research into FLT3 signaling and for the development of novel anti-cancer therapeutics. Further exploration of its off-target effects, such as the promotion of megakaryocyte maturation, may open new avenues for its application in other areas of hematological research.

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